4-Iodonaphthalen-1-ol

Overview

Description

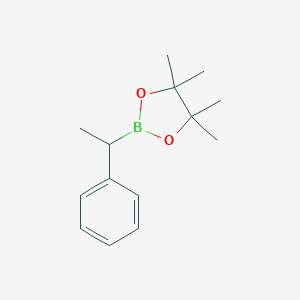

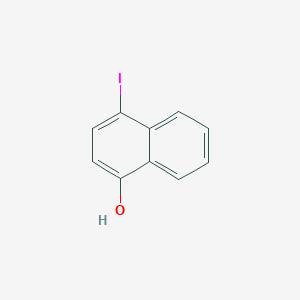

4-Iodonaphthalen-1-ol, also known as 1-Hydroxy-4-iodonaphthalene, is an organic compound . It has a molecular formula of C10H7IO and a molecular weight of 270.07 g/mol . It is soluble in organic solvents .

Synthesis Analysis

The synthesis of 1-Hydroxy-4-iodonaphthalene can be achieved through the reaction of 4-iodonaphthalene with a reducing agent such as sulfoxide or sulfoxide/magnesium iodide system . The intermediate product is then oxidized to yield 1-Hydroxy-4-iodonaphthalene .

Molecular Structure Analysis

The molecular structure of 4-Iodonaphthalen-1-ol consists of a naphthalene ring with an iodine atom attached at the 4th position and a hydroxyl group attached at the 1st position .

Scientific Research Applications

Organic Synthesis

4-Iodonaphthalen-1-ol: is a valuable intermediate in organic synthesis. It can be used to synthesize a variety of imines through solvent-free reactions, which are environmentally friendly and economically feasible . These imines have wide applications, including the development of new molecules with potential biological activities.

Antioxidant Activity

The synthesized imines from 4-Iodonaphthalen-1-ol have been tested for antioxidant activity. Many of these compounds show moderate activity, which is significant for pharmaceutical applications where oxidative stress is a concern .

Biological Activities

Imines derived from 4-Iodonaphthalen-1-ol exhibit a range of biological activities. They have been found to possess anticancer, antitumor, antitubercular, antibacterial, antioxidant, and anticonvulsant properties . This makes them valuable for further research in medicinal chemistry.

Fluorescence and Photoluminescence

Schiff bases (imines) synthesized from 4-Iodonaphthalen-1-ol can exhibit fluorescence and photoluminescence properties . These properties are useful in the development of new materials for optical applications, such as organic light-emitting diodes (OLEDs).

Green Chemistry

The synthesis of imines from 4-Iodonaphthalen-1-ol using the grinding technique aligns with the principles of green chemistry. It avoids the use of hazardous solvents, thus reducing environmental pollution and enhancing worker safety .

Aggregation Properties

The imines formed from 4-Iodonaphthalen-1-ol can also exhibit aggregation properties . This is important in the field of material science, where controlled aggregation is crucial for the development of nanomaterials and supramolecular assemblies.

Chemical Education

Due to its involvement in green synthetic routes, 4-Iodonaphthalen-1-ol can be used as a teaching tool in chemical education to demonstrate solvent-free synthesis techniques and the importance of sustainable practices in chemistry .

Chemical Industry

In the chemical industry, 4-Iodonaphthalen-1-ol serves as a starting material for the synthesis of various organic compounds. Its use in solvent-free conditions makes the industrial processes more sustainable and cost-effective .

properties

IUPAC Name |

4-iodonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETOATKYKFWHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921222 | |

| Record name | 4-Iodonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodonaphthalen-1-ol | |

CAS RN |

113855-57-5 | |

| Record name | 4-Iodo-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113855575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B168908.png)

![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)